3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Description
Fundamental Structure and Classification in Oxazole Chemistry
3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid belongs to the isoxazole family, a class of five-membered heterocyclic compounds characterized by a ring containing one oxygen and one nitrogen atom at adjacent positions. The compound’s core structure (Figure 1) consists of:
- A 1,2-oxazole ring (positions 1–5).
- A 2-chloro-6-methoxyphenyl group at position 3.
- A methyl substituent at position 5.
- A carboxylic acid functional group at position 4.
This architecture places it within the broader category of polysubstituted isoxazole derivatives, which are notable for their synthetic versatility and pharmacological relevance. The electron-withdrawing chlorine and methoxy groups on the phenyl ring, combined with the electron-donating methyl and carboxylic acid groups, create a polarized electronic environment that influences its reactivity.
Table 1: Structural Classification
| Feature | Description |
|---|---|
| Core heterocycle | 1,2-Oxazole (isoxazole) |
| Substituent positions | 3, 4, 5 |
| Functional groups | Carboxylic acid, methyl, chloro, methoxy |
| Aromatic system | Monoaromatic (phenyl) |
Properties
IUPAC Name |
3-(2-chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6-9(12(15)16)11(14-18-6)10-7(13)4-3-5-8(10)17-2/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYMIAEOREUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the construction of the oxazole ring followed by the introduction of the chloro and methoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chloro-6-methoxybenzaldehyde with an appropriate nitrile and a base can yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is its antimicrobial activity. Research has demonstrated that compounds with similar oxazole structures exhibit varying degrees of antibacterial and antifungal properties.
Case Studies:
- A study published in Molecules evaluated the antimicrobial effects of oxazole derivatives, revealing that certain structural modifications enhanced their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- In vitro tests indicated that related oxazole compounds showed minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL against Gram-positive bacteria .
Therapeutic Potential
The therapeutic potential of this compound extends into several areas, particularly in the treatment of inflammatory diseases and cancers.
Research Findings:
- Recent studies have suggested that oxazole derivatives can inhibit specific pathways involved in inflammation and cancer cell proliferation. For instance, compounds with similar structures have been shown to modulate cytokine production in inflammatory responses .
- Another investigation highlighted the potential of oxazole derivatives in targeting cancer cells by disrupting metabolic pathways essential for tumor growth .
Drug Development
The compound's unique structure makes it a valuable candidate in drug development. Its ability to interact with biological targets can lead to the creation of new therapeutic agents.
Applications in Drug Design:
- The compound serves as a scaffold for designing novel drugs targeting the P2X7 receptor, which is implicated in various inflammatory conditions .
- Ongoing research focuses on synthesizing analogs of this compound to enhance its pharmacological properties while minimizing toxicity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and its analogs based on substituent effects, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
- Chloro vs. Dichlorophenyl analogs (e.g., 2,6-dichloro) exhibit higher molecular weight and lipophilicity (LogP ~3.5), favoring membrane permeability but reducing aqueous solubility .
Positional Isomerism :
Biological Activity
3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H10ClN3O3
- Molecular Weight : 273.68 g/mol
- CAS Number : 329938-03-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound was evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
Table 1: Cytotoxicity of this compound
The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound in cancer therapy.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to increased levels of pro-apoptotic markers such as caspase-3 cleavage and p53 expression in MCF-7 cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. A study reported that it inhibited biofilm formation by Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms.
Table 2: Antimicrobial Activity of this compound
Case Studies and Research Findings
A comprehensive review on oxazole derivatives highlighted several studies focusing on the biological activities of compounds similar to this compound. These studies emphasize the importance of structural modifications in enhancing biological activity and selectivity against specific cancer types .
Notable Research Findings
- Cytotoxicity Studies : The compound demonstrated a dose-dependent response in various cancer cell lines, with significant apoptosis induction noted at higher concentrations.
- Antimicrobial Efficacy : The ability to disrupt biofilm formation points to its potential use in treating chronic infections where biofilms are a concern.
Q & A
Q. Experimental Validation :
- Docking Studies : AutoDock Vina predicts binding to kinase ATP pockets (e.g., ΔG = -9.2 kcal/mol).
- In Vitro Assays : Dose-response curves (0.1–100 µM) in cancer cell lines with Alamar Blue viability readouts .
Advanced: How can conflicting solubility data be reconciled across studies?
Methodological Answer:
- Experimental Variables : pH (e.g., carboxylate vs. protonated form), solvent polarity (logP 2.1 vs. 1.4 in polar media).
- Techniques :
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
